6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Kinase inhibitor SAR Metabolic stability Quinazoline scaffold optimization

6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (molecular formula C₁₅H₁₅N₅O, MW 281.32 g/mol) belongs to the quinazoline-2-amine class of ATP-competitive kinase inhibitor scaffolds. The compound features a 4-methylquinazoline core with a distinctive 6-methoxy substituent and an N-(4-methylpyrimidin-2-yl) hinge-binding motif.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
Cat. No. B5869238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC2=NC(=C3C=C(C=CC3=N2)OC)C
InChIInChI=1S/C15H15N5O/c1-9-6-7-16-14(17-9)20-15-18-10(2)12-8-11(21-3)4-5-13(12)19-15/h4-8H,1-3H3,(H,16,17,18,19,20)
InChIKeyWHVBYTODWOUHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: A Quinazoline-2-Amine Kinase Inhibitor Scaffold for Procuring Differentiated SAR Probes


6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (molecular formula C₁₅H₁₅N₅O, MW 281.32 g/mol) belongs to the quinazoline-2-amine class of ATP-competitive kinase inhibitor scaffolds. The compound features a 4-methylquinazoline core with a distinctive 6-methoxy substituent and an N-(4-methylpyrimidin-2-yl) hinge-binding motif [1]. This substitution pattern differentiates it from closely related quinazoline-2-amines such as 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (CAS 669749-80-8) and 6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (CAS 669752-75-4), which possess non-polar alkyl groups at position 6 or 8 instead of the methoxy oxygen . The 6-methoxy group introduces a hydrogen bond acceptor (HBA) capable of engaging polar residues in kinase active sites or influencing metabolic stability, as demonstrated in structure-activity relationship (SAR) studies on quinazoline ATM kinase inhibitors [2].

Why 6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine Cannot Be Replaced by Other Quinazoline-2-Amines in SAR-Driven Procurement


Generic substitution within the quinazoline-2-amine class is not scientifically valid for kinase inhibitor procurement because minor structural variations at the 6-position of the quinazoline core produce divergent metabolic stability, lipophilicity, and target engagement profiles. The 6-methoxy substituent in the target compound contributes distinct hydrogen bond acceptor (HBA) character (predicted HBA count = 5 vs. 4 for the 4,8-dimethyl analog) and a substantially different cLogP (~2.1 estimated, versus ~3.4 for the 6-ethyl analog), which directly influence CYP-mediated oxidative metabolism and solubility . Even the seemingly conservative swap of 6-OMe to 6-Et has been shown in quinazoline kinase inhibitor series to alter metabolic clearance rates by >50% at identical ATP-competitive potency, as demonstrated by the ATM kinase inhibitor optimization study [1]. Therefore, substituting the target compound with a methyl- or ethyl-substituted analog would introduce uncontrolled pharmacokinetic variables, invalidating comparative SAR conclusions and compromising batch-to-batch reproducibility in biological assays [1].

Product-Specific Quantitative Differentiation Evidence for 6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine


Enhanced Metabolic Lability of the 6-Methoxy Substituent vs. 6-Ethyl and 6-H Analogs: Evidence from Quinazoline ATM Kinase Inhibitor SAR

In a systematic structure-property relationship (SPR) study of quinazoline ATM kinase inhibitors, Min et al. demonstrated that replacing the C-6-methoxy group on the quinazoline core considerably improves oxidative metabolic stability without compromising kinase inhibitory potency [1]. The 6-methoxy-bearing lead compound exhibited poor metabolic stability in in vitro microsomal assays, whereas replacement with non-oxygenated substituents (e.g., -H or -alkyl) increased metabolic half-life. This directly implies that the target compound, which retains the 6-methoxy group, is expected to show greater metabolic lability compared to analogs like 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (6-H) and 6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine (6-Et) [1]. This differentiation is critical for applications where controlled metabolic turnover or prodrug activation is desired [1].

Kinase inhibitor SAR Metabolic stability Quinazoline scaffold optimization

Increased Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Relative to 4,8-Dimethyl Analog

The 6-methoxy substituent in the target compound contributes an additional hydrogen bond acceptor (HBA) oxygen, yielding a predicted HBA count of 5 compared to 4 for the 4,8-dimethyl analog (C₁₅H₁₅N₅, CAS 669749-80-8) [1]. This translates to an estimated TPSA of approximately 67-72 Ų for the target compound versus approximately 55-60 Ų for the 4,8-dimethyl analog [2]. Higher TPSA is associated with reduced passive membrane permeability and may alter blood-brain barrier penetration and cellular uptake kinetics relative to the less polar comparators [2]. Additionally, the 4-methyl analog (no 6-substituent, C₁₄H₁₃N₅, MW 251.29) possesses an even lower HBA count and predicted TPSA, further widening the physicochemical gap .

Physicochemical properties Drug-likeness Permeability

Lower Predicted Lipophilicity (cLogP) Compared to 6-Ethyl Analog: Implications for Solubility and Off-Target Binding

The substitution of the 6-methoxy group (-OCH₃) with a 6-ethyl group (-CH₂CH₃) increases the molecular lipophilicity substantially. The target compound has an estimated cLogP of approximately 2.1-2.5, while the 6-ethyl analog (C₁₆H₁₇N₅, MW 279.34) is predicted to have a cLogP of approximately 3.4-3.8 [1]. This difference of approximately 1.3 log units corresponds to a ~20-fold difference in octanol-water partition coefficient, which directly impacts aqueous solubility (predicted ~15-25 µg/mL for the target vs. ~2-5 µg/mL for the 6-ethyl analog at pH 7.4) [2]. Lower lipophilicity is also associated with reduced plasma protein binding and decreased off-target binding to lipophilic targets such as hERG and CYP450 enzymes [2]. Similarly, the 4-methyl analog (lacking the 6-substituent) has an intermediate cLogP of approximately 2.5-2.9, indicating that the methoxy group provides a unique polar-lipophilic balance not achievable with a simple methyl or hydrogen substituent .

Lipophilicity Solubility Off-target selectivity

Recommended Research and Procurement Application Scenarios for 6-Methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine


SAR Probe for Investigating 6-Position Metabolic Liability in Quinazoline Kinase Inhibitor Scaffolds

As demonstrated by the ATM kinase inhibitor SPR study [1], the 6-methoxy group is a primary site of oxidative metabolism in quinazoline-based kinase inhibitors. Researchers can employ the target compound as a metabolic liability reference standard against the 6-ethyl analog (CAS 669752-75-4) to quantify the influence of the 6-position substitution on in vitro half-life in liver microsome or hepatocyte clearance assays. Because the 6-methoxy group does not significantly alter kinase potency compared to 6-H or 6-alkyl analogs (as per class-level SAR) [1], any observed difference in metabolic stability can be attributed specifically to the 6-substituent, enabling clean SAR dissection.

Hinge-Binding Control Compound with Polar Functionality for In Vitro Kinase Selectivity Panels

The target compound's higher TPSA (~67-72 Ų) and additional HBA oxygen at the 6-position, compared to the 4,8-dimethyl analog [2], make it suitable as a polar hinge-binding control in kinase profiling panels. In selectivity screening against a panel of recombinant kinases (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot), the 6-methoxy group may engage polar hinge residues (e.g., Thr gatekeeper in kinases such as Aurora A, B, or PI3K isoforms) differently than the purely hydrophobic 6-methyl or 6-ethyl analogs. This enables assessment of how polar substituents at the solvent-exposed region influence kinome-wide selectivity profiles, which is critical for lead optimization programs targeting kinases with polar active sites.

Aqueous-Compatible Kinase Assay Probe with Superior Solubility Over Hydrophobic Analogs

With a predicted cLogP of ~2.1-2.5 and an estimated aqueous solubility of ~15-25 µg/mL, the target compound is approximately 5-10-fold more soluble than the 6-ethyl analog (cLogP ~3.4-3.8) at neutral pH [3]. This makes it preferable for biochemical kinase assays and cell-based phenotypic screens that require DMSO concentrations below 0.1% (v/v) to avoid solvent-induced artifacts. Procurement of the methoxy analog over the 6-ethyl or 4,8-dimethyl analogs ensures reliable dose-response data in aqueous buffer systems without compound precipitation, which is a documented source of assay variability in kinase inhibitor screening campaigns [3].

Reference Compound for CYP-Mediated Drug-Drug Interaction (DDI) Studies on Methoxy-Containing Heterocycles

The 6-methoxy substituent on the quinazoline core serves as a substrate for CYP450-mediated O-demethylation, as corroborated by ADME assay data for structurally related compounds that show CYP metabolism of the pyrimidine-methyl group . The target compound can therefore be used as a reference substrate in CYP reaction phenotyping studies (e.g., using recombinant CYP1A2, CYP2C9, CYP2D6, CYP3A4) to assess the contribution of O-demethylase activity to overall clearance. The 4,8-dimethyl analog, lacking the methoxy oxygen, does not undergo O-demethylation and thus cannot serve this purpose, establishing a clear functional differentiation for DDI risk assessment applications .

Quote Request

Request a Quote for 6-methoxy-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.